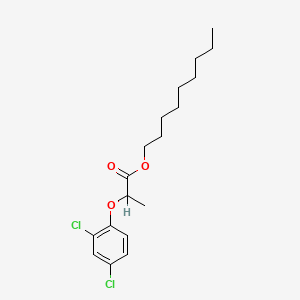

Nonyl 2-(2,4-dichlorophenoxy)propionate

Description

Structure

3D Structure

Properties

CAS No. |

94043-02-4 |

|---|---|

Molecular Formula |

C18H26Cl2O3 |

Molecular Weight |

361.3 g/mol |

IUPAC Name |

nonyl 2-(2,4-dichlorophenoxy)propanoate |

InChI |

InChI=1S/C18H26Cl2O3/c1-3-4-5-6-7-8-9-12-22-18(21)14(2)23-17-11-10-15(19)13-16(17)20/h10-11,13-14H,3-9,12H2,1-2H3 |

InChI Key |

ZOFCXNALVXQDEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 2 2,4 Dichlorophenoxy Propionate Compounds

Rational Design and Synthesis of Phenoxypropionate Esters

The creation of phenoxypropionate esters like Nonyl 2-(2,4-dichlorophenoxy)propionate is a targeted process aimed at modifying the properties of the parent acid. The esterification process is central to this transformation, requiring careful optimization of reaction pathways and consideration of the compound's stereochemistry.

The synthesis of 2-(2,4-dichlorophenoxy)propionate esters can be approached through several established pathways. A primary method involves the direct esterification of 2-(2,4-dichlorophenoxy)propionic acid with the corresponding alcohol, in this case, nonyl alcohol. The parent acid itself is typically synthesized by the condensation of 2,4-dichlorophenol (B122985) and 2-chloropropionic acid under basic conditions, often using a solvent like dimethyl sulfoxide (B87167). google.com

The efficiency and yield of the esterification reaction are highly dependent on a set of critical parameters that must be optimized. These variables influence the reaction kinetics and equilibrium, dictating the final conversion to the desired ester. researchgate.netresearchgate.net Key factors include the molar ratio of acid to alcohol, the type and concentration of the catalyst, reaction temperature, and time. researchgate.net For instance, increasing the alcohol-to-acid ratio can shift the equilibrium towards the product, enhancing the yield. researchgate.net

Homogeneous catalysts such as sulfuric acid are effective, with their concentration directly impacting the reaction rate. researchgate.net However, an excessive catalyst amount can sometimes lead to side reactions like the dehydration of the alcohol. researchgate.net Temperature is another crucial factor; while higher temperatures generally accelerate the reaction, they must be controlled to prevent degradation or unwanted side reactions. researchgate.net The choice of alcohol also plays a role, with steric hindrance in bulkier or secondary/tertiary alcohols potentially slowing the reaction rate compared to primary alcohols. researchgate.net

| Parameter | Influence on the Reaction | Optimization Considerations |

|---|---|---|

| Reactant Molar Ratio (Alcohol:Acid) | Shifts the reaction equilibrium; a higher ratio favors ester formation. researchgate.net | Balance between maximizing yield and the economic/practical aspects of using excess reagent. |

| Catalyst Concentration | Directly influences the reaction rate. researchgate.net | Optimal concentration enhances speed without promoting significant side reactions or complicating purification. researchgate.net |

| Temperature | Affects reaction kinetics; higher temperatures increase the rate. researchgate.net | Must be controlled below the point of reactant/product degradation or boiling point of the solvent. |

| Reaction Time | Determines the extent of conversion to the final product. | Sufficient time is needed to reach equilibrium or maximum yield. |

| Water Removal | Removing the water byproduct drives the reaction forward. rsc.org | Techniques like azeotropic distillation or the use of desiccants can be employed. |

The 2-(2,4-dichlorophenoxy)propionate structure possesses a chiral center at the second carbon of the propionate (B1217596) chain. wikipedia.org This results in two stereoisomers, (R)- and (S)-enantiomers. researchgate.net In herbicidal applications, it is almost exclusively the (R)-isomer that exhibits biological activity. wikipedia.orgresearchgate.net Consequently, modern synthetic efforts are directed towards producing the enantiopure (R)-isomer to avoid the environmental load of the inactive (S)-isomer.

Several strategies for stereoselective synthesis can be employed:

Enzymatic Resolution: This method utilizes the stereospecificity of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture. For example, studies on the hydrolysis of dichlorprop (B359615) methyl ester using lipase (B570770) from Aspergillus niger have demonstrated enantioselectivity. nih.gov This principle can be applied to either selectively hydrolyze an ester of the undesired enantiomer from a racemic mixture, allowing for the separation of the desired enantiomeric acid, or to selectively esterify the desired enantiomeric acid.

Chiral Auxiliaries: This approach involves covalently bonding a chiral auxiliary to the racemic 2-(2,4-dichlorophenoxy)propionic acid. tcichemicals.com This creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional methods like chromatography or fractional crystallization. tcichemicals.com Following separation, the chiral auxiliary is cleaved to yield the enantiopure acid, which can then be esterified. tcichemicals.comrsc.org

Asymmetric Catalysis: This advanced strategy uses a chiral catalyst to guide the reaction to preferentially form one enantiomer over the other. nih.gov For instance, asymmetric condensation of prochiral starting materials in the presence of an organocatalyst can produce enantioenriched products. nih.gov While specific applications to dichlorprop are still developing, the principles of asymmetric synthesis represent a powerful tool for generating enantiopure chiral centers directly. nih.gov

Innovative Approaches in Herbicidal Ionic Liquid (HIL) Synthesis Incorporating the 2-(2,4-Dichlorophenoxy)propionate Anion

A significant advancement in the derivatization of herbicidal acids is their incorporation into ionic liquids (ILs) to form Herbicidal Ionic Liquids (HILs). nih.govacs.org HILs are salts with melting points below 100 °C, composed of an organic cation and, in this case, the herbicidal 2-(2,4-dichlorophenoxy)propionate anion. nih.govresearchgate.net This transformation can dramatically alter the compound's properties, offering benefits such as reduced volatility, enhanced thermal stability, and improved surface activity, which can eliminate the need for adjuvants. nih.govacs.org The synthesis of these novel compounds generally follows one of two primary pathways.

The most direct route to forming a protic HIL is through a one-step acid-base neutralization reaction. researchgate.net In this process, the 2-(2,4-dichlorophenoxy)propionic acid acts as a Brønsted acid, donating a proton to a Brønsted base, typically an amine. researchgate.netrsc.org

Acid + Base ⇌ [Cation]⁺[Anion]⁻

This proton transfer results in the formation of an ammonium (B1175870) cation and the 2-(2,4-dichlorophenoxy)propionate anion, which together constitute the HIL. researchgate.net The reaction is atom-economical and straightforward. The extent of proton transfer, which determines whether the product is a true ionic liquid or an equilibrium mixture, depends on the relative acidity and basicity of the reactants. rsc.orgrsc.org The hydrogen-bonding capability of the resulting ammonium cation can also play a role in stabilizing the ionic form. rsc.org

A more versatile, two-step approach is often used for synthesizing HILs with a wider variety of cations, particularly aprotic ones like quaternary ammonium or imidazolium (B1220033) ions. acs.orgjuniperpublishers.com

Cation Formation: The first step involves the synthesis of a salt containing the desired cation with a simple halide anion (e.g., chloride or bromide). For quaternary ammonium cations, this is typically achieved through the quaternization (alkylation) of a tertiary amine with a haloalkane. researchgate.netjuniperpublishers.com

Anion Exchange (Metathesis): The second step is a metathesis reaction where the halide anion is exchanged for the herbicidal 2-(2,4-dichlorophenoxy)propionate anion. nih.govacs.org This is accomplished by reacting the cation-halide salt with a salt of the herbicidal acid, such as sodium or potassium 2-(2,4-dichlorophenoxy)propionate.

The reaction is often driven by the precipitation of the resulting inorganic halide salt (e.g., NaCl) from the reaction medium or by extraction of the more hydrophobic HIL product into an organic solvent. nih.govacs.org This method allows for the pairing of the herbicidal anion with cations that cannot be formed through simple proton transfer.

The choice of cation is not arbitrary; its structure has a profound influence on the physicochemical and functional properties of the resulting HIL. researchgate.netresearchgate.net The length of the alkyl chain(s) attached to the cation is a particularly critical design element.

Solubility and Lipophilicity: Increasing the length of the alkyl chain on the cation generally decreases the HIL's water solubility and increases its lipophilicity (as measured by the octanol-water partition coefficient, Kₒₗ). fao.org This can be tuned to control the environmental mobility of the herbicide.

Surface Activity: Cations with longer alkyl chains impart greater surface activity to the HIL. researchgate.net This results in lower surface tension of spray droplets, which can improve wetting and coverage on weed surfaces. researchgate.netfao.org

Viscosity and Conductivity: Viscosity tends to increase with longer and bulkier alkyl chains due to stronger van der Waals interactions. researchgate.netmdpi.com Conversely, ionic conductivity typically decreases as the larger cations have lower mobility. mdpi.com

Thermal Stability: The thermal stability of HILs is generally high, but can be influenced by the cation structure. acs.org

Herbicidal Efficacy: The biological activity of the HIL can be significantly affected by the cation structure. Studies have shown that herbicidal efficacy can be optimized by tuning the cation's alkyl chain length, with some reports indicating peak activity for chains containing 12 to 16 carbon atoms. researchgate.netacs.org In one study of dicationic HILs, a longer dodecylmethylene linker between ammonium centers resulted in higher efficacy than a shorter tetramethylene linker. nih.gov

| Property | Effect of Increasing Alkyl Chain Length | Reference |

|---|---|---|

| Water Solubility | Decreases | fao.org |

| Lipophilicity (Kₒₗ) | Increases | fao.org |

| Surface Tension | Decreases (improves wetting) | researchgate.netfao.org |

| Viscosity | Increases | researchgate.netresearchgate.net |

| Ionic Conductivity | Decreases | mdpi.com |

| Herbicidal Efficacy | Can be optimized at a specific chain length | researchgate.netnih.gov |

Design and Synthesis of Multi-Active Ingredient Ionic Liquid Systems featuring 2-(2,4-Dichlorophenoxy)propionate

A significant innovation in the derivatization of phenoxypropionate compounds is the design of multi-active ingredient ionic liquids (ILs). These systems involve pairing the 2-(2,4-dichlorophenoxy)propionate anion with a carefully selected cation, and potentially a second, different active anion, to create a single compound with multiple functionalities. This approach moves beyond simple salt or ester formulations to produce Herbicide Ionic Liquids (HILs) with tunable properties. nih.gov

The core concept involves an acid-base reaction where the parent acid, 2-(2,4-dichlorophenoxy)propionic acid, is neutralized by a base, often a quaternary ammonium or phosphonium (B103445) hydroxide (B78521), to form the ionic liquid. acs.org The synthesis can be designed to be highly efficient, with reactions often occurring at room temperature and resulting in high yields. acs.org

The primary advantages of formulating 2-(2,4-dichlorophenoxy)propionate as an ionic liquid include reduced volatility and modified solubility, which can mitigate environmental risks such as atmospheric drift and water contamination. nih.gov By selecting dicationic or functionalized cations, properties like lipophilicity (measured by the octanol-water partition coefficient) and surface tension can be optimized. nih.gov

Furthermore, the creation of "double-salt" ionic liquids allows for the combination of the 2-(2,4-dichlorophenoxy)propionate anion with another active anion, such as one with antimicrobial or different herbicidal properties. acs.org This strategy can broaden the spectrum of activity and potentially create synergistic effects. The selection of components for these systems is critical and is based on the desired final properties of the ionic liquid.

Table 1: Potential Components for Multi-Active Ingredient Ionic Liquid Systems

| Component Type | Example Compound | Potential Function in the Ionic Liquid System |

|---|---|---|

| Active Anion 1 | 2-(2,4-Dichlorophenoxy)propionate | Primary Herbicidal Activity (Auxin-type) nih.gov |

| Active Anion 2 | L-Tryptophanate | Plant Growth Regulation / Antimicrobial Activity acs.org |

| Cation | Dicationic Ammonium | Lower Volatility, Modified Lipophilicity nih.gov |

| Cation | Bis(ammonium) Cation | Carrier for two distinct anions acs.org |

This table illustrates potential combinations for designing multi-active ionic liquids based on principles from related compounds.

Integration of Green Chemistry Principles in Phenoxypropionate Ester and HIL Synthetic Processes

The synthesis of phenoxypropionate derivatives, including esters like this compound and the aforementioned Herbicide Ionic Liquids (HILs), is increasingly guided by the principles of green chemistry. The goal is to develop cleaner, more efficient, and sustainable manufacturing processes.

For the synthesis of esters, traditional chemical methods are being challenged by biocatalytic approaches. Enzymatic esterification, often using immobilized lipases such as Candida antarctica lipase B, presents a green alternative. rsc.org This method avoids the use of harsh acidic or basic catalysts and can be performed under mild reaction conditions. researchgate.net The synthesis of various flavor and fatty acid esters through enzymatic routes has demonstrated high yields and selectivity, providing a model for the production of phenoxypropionate esters. rsc.orgnih.gov These enzymatic processes can often be conducted in non-aqueous media, including ionic liquids themselves, which can facilitate product separation and enzyme recycling. rsc.org

The synthesis of the parent 2-(2,4-dichlorophenoxy)propionic acid itself has also been optimized to reduce waste. One improved method utilizes dimethyl sulfoxide as a solvent instead of water, which increases the condensation yield to over 90% and significantly reduces the generation of phenol-containing wastewater by allowing for solvent recycling. google.com

The development of HILs is inherently aligned with green chemistry principles. By converting a volatile parent acid into a non-volatile ionic liquid, the environmental impact associated with pesticide drift is significantly reduced. nih.gov Research on HILs derived from the related 2,4-D has shown that these formulations exhibit lower water solubility and volatility compared to traditional amine salts, which could lead to lower environmental contamination. nih.gov These green synthetic strategies focus on maximizing atom economy, minimizing waste, and designing safer chemical products.

Table 2: Application of Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Application in Phenoxypropionate Synthesis | Research Finding / Advantage |

|---|---|---|

| Use of Catalysis | Enzymatic synthesis of esters using immobilized lipase. | Avoids harsh chemical reagents, allows for enzyme recycling, and provides high selectivity. rsc.orgresearchgate.net |

| Safer Solvents & Auxiliaries | Using dimethyl sulfoxide (DMSO) for the synthesis of the parent acid. | Improves yield and allows for solvent recycling, reducing phenolic wastewater. google.com |

| Design for Degradation | Incorporation of lipophilic fatty acid chains into the molecule. | Can result in compounds with shorter half-life times compared to the parent acid. nih.gov |

| Pollution Prevention | Formulation as Herbicide Ionic Liquids (HILs). | Reduces volatility and potential for atmospheric drift compared to conventional forms. nih.gov |

Mechanistic Research on the Herbicide Activity of 2 2,4 Dichlorophenoxy Propionate

Plant Hormone Mimicry and Auxin Signal Transduction Disruption

At the core of 2-(2,4-dichlorophenoxy)propionate's mode of action is its structural resemblance to the endogenous plant hormone indole-3-acetic acid (IAA), the most common natural auxin. pressbooks.pubunl.edu This structural analogy allows it to be recognized by the plant's auxin perception and signaling machinery. nih.govscispace.com

Synthetic auxins like 2-(2,4-dichlorophenoxy)propionate are not as readily deactivated by the plant's metabolic processes as the natural auxin IAA. amazonaws.com This persistence leads to a continuous and overwhelming stimulation of auxin-responsive pathways, a condition often described as an "auxin overdose." amazonaws.com This sustained signaling disrupts the delicate hormonal balance that governs normal plant growth and development.

The binding of the herbicide to auxin receptors triggers a signal transduction cascade that would normally regulate gene expression for growth and development. However, the unabated signal leads to the abnormal expression of numerous genes, initiating the herbicidal effects.

Cellular and Molecular Responses in Susceptible Plant Organisms

The disruption of auxin homeostasis manifests in a variety of detrimental cellular and molecular responses in susceptible plants.

One of the most prominent effects of 2-(2,4-dichlorophenoxy)propionate is the induction of uncontrolled and disorganized cell division, particularly in the meristematic tissues where active growth occurs. wikipedia.org This leads to abnormal growth patterns such as stem twisting, leaf cupping, and the formation of calluses. The vascular tissues are particularly damaged by this excessive and abnormal cell division. wikipedia.org

| Observed Effect | Physiological Consequence |

| Uncontrolled cell division | Formation of abnormal tissues and organs |

| Disruption of meristematic activity | Stunted and twisted growth |

| Damage to vascular tissue | Impaired transport of water and nutrients |

Auxins play a crucial role in regulating cell wall loosening and expansion, a process necessary for cell growth. 2-(2,4-dichlorophenoxy)propionate is thought to cause an abnormal increase in cell wall plasticity. wikipedia.orgorst.edu This uncontrolled loosening of the cell wall, without the coordinated processes of cell expansion and reinforcement, compromises the structural integrity of the cells and tissues, contributing to the observed twisting and bending of stems and petioles.

Exposure to 2-(2,4-dichlorophenoxy)propionate leads to an abnormal increase in protein synthesis. wikipedia.orgorst.edu This is likely a consequence of the widespread gene activation that follows the persistent auxin signaling. The plant machinery is driven to produce proteins that are not needed or are produced in excessive amounts, diverting resources from essential metabolic functions.

| Molecular Perturbation | Resulting Cellular Effect |

| Increased protein synthesis | Metabolic resource depletion |

| Elevated ethylene biosynthesis | Accelerated senescence and tissue decay |

Differential Absorption and Translocation within Plant Tissues

The effectiveness of a systemic herbicide like 2-(2,4-dichlorophenoxy)propionate relies on its ability to be absorbed by the plant and transported to its sites of action.

2-(2,4-dichlorophenoxy)propionate is often formulated as an ester, such as Nonyl 2-(2,4-dichlorophenoxy)propionate. These ester formulations are more lipophilic (fat-soluble) than their acid counterparts. orst.edu This property enhances their ability to penetrate the waxy cuticle of plant leaves, which is a primary barrier to herbicide uptake. orst.edu

Once inside the plant, the ester is rapidly hydrolyzed to release the active acid form of the herbicide. This active form is then transported throughout the plant via the phloem, the plant's vascular tissue responsible for transporting sugars and other organic molecules. This systemic movement ensures that the herbicide reaches the actively growing regions of the plant, such as the meristems in the shoots and roots, where it can exert its disruptive effects. herts.ac.ukmt.gov

Root Absorption and Xylem Transport of Acid/Salt Forms

While specific research on the root absorption and xylem transport of this compound is not extensively detailed in publicly available literature, the behavior of the parent compound, 2-(2,4-dichlorophenoxy)propanoic acid (dichlorprop), and its other ester forms provides significant insights. Dichlorprop (B359615) and its derivatives are systemic herbicides, meaning they are absorbed by the plant and transported to various tissues. herts.ac.uk

Esters of dichlorprop, such as the 2-ethylhexyl ester, are considered prodrugs. mdpi.comnih.gov This means they are not herbicidally active themselves but are converted into the active form, dichlorprop acid, within the plant. mdpi.comnih.gov The ester forms are generally more lipophilic (fat-loving) than the acid or salt forms. mdpi.com This increased lipophilicity can facilitate absorption through the waxy cuticle of plant leaves and potentially through the suberized layers of roots.

Once absorbed, it is understood that dichlorprop esters are rapidly hydrolyzed by plant enzymes to release the active dichlorprop acid. mdpi.comnih.gov This acid is then available for transport throughout the plant via the xylem and phloem. The transport of the active acid form is crucial for it to reach the meristematic tissues, where it exerts its herbicidal effects by disrupting plant growth processes. herts.ac.ukwikipedia.org

The efficiency of root uptake and subsequent xylem transport can be influenced by several factors, including the physicochemical properties of the specific ester, soil composition, and the plant species. While direct data for the nonyl ester is limited, the general principles of phenoxy herbicide transport suggest that upon hydrolysis to the acid form, it would enter the xylem stream and be transported upwards to the shoots and leaves.

Table 1: General Physicochemical Properties of Dichlorprop and Related Forms

| Compound | Form | Water Solubility | Lipophilicity (LogP) | Key Characteristic |

| Dichlorprop | Acid | 720 mg/L at 20°C wikipedia.org | 3.4 nih.gov | The herbicidally active form within the plant. |

| Dichlorprop Esters | Ester | Generally lower than the acid form. | Generally higher than the acid form. | Act as prodrugs, facilitating absorption. mdpi.comnih.gov |

Structure-Activity Relationship (SAR) Studies in Phenoxypropionate Analogs

The herbicidal activity of phenoxypropionate compounds is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies investigate how variations in the chemical structure affect the biological activity of these compounds.

A critical factor in the herbicidal efficacy of 2-(2,4-dichlorophenoxy)propionate is its chirality. The molecule possesses a chiral center at the carbon atom of the propionate (B1217596) group, meaning it exists as two non-superimposable mirror images, or enantiomers: the (R)-enantiomer and the (S)-enantiomer. herts.ac.ukwikipedia.org Research has consistently shown that only the (R)-enantiomer of dichlorprop exhibits significant herbicidal activity. herts.ac.ukwikipedia.orgnih.gov The (S)-enantiomer is largely inactive. This stereoselectivity is a common feature of aryloxyphenoxypropionate herbicides and is attributed to the specific binding interactions with the target enzyme in the plant, believed to be acetyl-CoA carboxylase (ACCase) for this class of herbicides, although other modes of action exist for phenoxy herbicides.

The nature of the ester group attached to the carboxyl function of dichlorprop also influences its herbicidal performance, primarily by affecting its uptake and translocation. As previously mentioned, esterification increases the lipophilicity of the molecule. mdpi.com This can lead to enhanced penetration of plant cuticles. The length of the alkyl chain of the ester can modulate this lipophilicity. While specific comparative studies including the nonyl ester are not widely published, it is generally understood that there is an optimal range for the alkyl chain length to maximize absorption without rendering the compound too immobile within the plant.

Once absorbed, the ester must be readily hydrolyzed to the active (R)-dichlorprop acid to exert its herbicidal effect. mdpi.comnih.gov Therefore, the ester linkage must be susceptible to cleavage by plant esterases.

Table 2: Key Structural Features and Their Impact on Herbicidal Activity of Dichlorprop Analogs

| Structural Feature | Variation | Impact on Herbicidal Activity |

| Chirality at the α-carbon | (R)-enantiomer vs. (S)-enantiomer | The (R)-enantiomer is the herbicidally active form, while the (S)-enantiomer is inactive. herts.ac.ukwikipedia.orgnih.gov |

| Ester Group | Acid vs. Ester | Esterification increases lipophilicity, which can enhance absorption. mdpi.com Esters act as prodrugs and must be hydrolyzed to the active acid form. mdpi.comnih.gov |

| Alkyl Chain Length of Ester | e.g., Methyl, Ethyl, Butyl, Octyl, Nonyl | Modulates the lipophilicity of the molecule, which in turn affects absorption and translocation. An optimal length is generally required for maximum efficacy. |

| Substitution on the Phenyl Ring | Position and number of chlorine atoms | The 2,4-dichloro substitution pattern is crucial for the auxin-type herbicidal activity of dichlorprop. |

Advanced Analytical Methodologies for the Detection and Quantification of 2 2,4 Dichlorophenoxy Propionate and Its Environmental Residues

Chromatographic Techniques for High-Resolution Trace Analysis

Chromatographic methods are the gold standard for the analysis of herbicide residues, providing high resolution, sensitivity, and specificity. These techniques separate complex mixtures into individual components, which are then detected and quantified.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Multi-Residue Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method for analyzing acidic herbicides like dichlorprop (B359615) and its esters in various matrices. lcms.cz This technique offers exceptional sensitivity and selectivity, allowing for the direct analysis of the acidic form without the need for derivatization, which is often required for gas chromatography. tdl.org

The principle of LC-MS/MS involves separating compounds using liquid chromatography, followed by ionization and detection with a tandem mass spectrometer. The mass spectrometer operates in modes like Multiple Reaction Monitoring (MRM), where specific precursor ions are selected and fragmented to produce characteristic product ions. diva-portal.org This two-stage filtering process provides very high specificity and reduces matrix interference, enabling reliable quantification at trace levels. econference.iodiva-portal.org

For the analysis of total dichlorprop residues, a sample preparation method often includes an alkaline hydrolysis step. tdl.orgdiva-portal.org This procedure converts various forms of the herbicide, such as the nonyl ester and other conjugates, into the parent dichlorprop acid. relana-online.detdl.org The extract is then typically acidified and purified before injection into the LC-MS/MS system. tdl.orgepa.gov This approach allows for the comprehensive determination of all related residues as a single analyte. nih.govresearchgate.net Multi-residue methods developed using LC-MS/MS are capable of simultaneously detecting and quantifying a wide range of acidic herbicides in a single analytical run. lcms.czdiva-portal.org

Table 1: Performance of LC-MS/MS Methods for Dichlorprop Analysis

| Matrix | Sample Preparation | Limit of Quantification (LOQ) | Recovery Rate (%) | Source |

|---|---|---|---|---|

| Cereals | Alkaline hydrolysis, extraction with acidified ethyl acetate (B1210297) | 0.01 mg/kg | 70-120% | diva-portal.org |

| Water | Direct injection after acidification | 0.02 µg/L | 88-120% | lcms.cz |

| Soil | Extraction with acetonitrile/methanol, cleanup with MgSO4, GCB, Al2O3 | 0.01 mg/kg | Not specified | epa.gov |

| Soybean & Corn | Alkaline hydrolysis, extraction with acidified acetonitrile, salting out | 10 ng/g (0.01 mg/kg) | 86-107% | tdl.org |

| Crude Palm Oil | Liquid-liquid extraction with methanol, low-temperature precipitation | 10 ng/g | 85-117% | mpob.gov.my |

High-Performance Liquid Chromatography (HPLC) Coupled with Optimized Sample Preparation (e.g., Salting-Out Assisted Liquid-Liquid Extraction (SALLE))

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method for determining phenoxyacetic acid herbicides. unesp.brdeswater.comnih.gov However, achieving the low detection limits required for environmental samples often necessitates an effective preconcentration step. deswater.com Salting-Out Assisted Liquid-Liquid Extraction (SALLE) has emerged as a simple, rapid, and efficient sample preparation technique for this purpose. deswater.comscirp.orgcore.ac.uk

The SALLE method is based on the principle that the miscibility of water and a polar organic solvent (like acetonitrile) can be decreased by adding a salt. core.ac.ukresearchgate.net This addition causes the formation of two distinct phases: a lower aqueous phase and an upper organic phase into which the analytes of interest are partitioned. scirp.orgresearchgate.net This technique is particularly effective for extracting moderately polar analytes from aqueous matrices. researchgate.net

The efficiency of the SALLE process depends on several optimized parameters:

Type and Amount of Extraction Solvent: Acetonitrile is commonly chosen due to its ability to be salted out and its compatibility with HPLC. deswater.comresearchgate.net

Type and Amount of Salt: The choice of salt (e.g., sodium chloride, ammonium (B1175870) sulfate) significantly influences phase separation and extraction efficiency. deswater.comcore.ac.uk

Sample pH: For acidic herbicides like dichlorprop, adjusting the sample pH to a value below their pKa (e.g., pH 2) converts them to their non-ionized form, which enhances their transfer into the organic phase. deswater.com

The resulting organic extract can often be directly injected into the HPLC system, making SALLE a green, fast, and economical sample preparation method. scirp.orgresearchgate.net

Table 2: Research Findings for SALLE-HPLC Methods

| Analyte | Matrix | Optimized Parameters | Recovery Rate (%) | Limit of Detection (LOD) | Source |

|---|---|---|---|---|---|

| 2,4-D | Water | Acetonitrile solvent, pH 2, 5% w/v NaCl | 95.98-115% | 0.004 µg/L | deswater.com |

| Multiclass Pesticides | Environmental Water | Acetonitrile solvent, optimized salt concentration and pH | Satisfactory | Low | scirp.org |

| Sulfonylurea Herbicides | Environmental Water & Banana Juice | Acetonitrile solvent, optimized salt type and volume | Not specified | Low | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Definitive Confirmation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established technique for the definitive confirmation and quantification of pesticide residues. nih.govnih.gov For non-volatile, polar compounds like acidic herbicides, a derivatization step is necessary to convert them into more volatile and thermally stable forms suitable for GC analysis. scispec.co.th This is commonly achieved by esterification, for example, by creating methyl esters. scispec.co.th

The analytical process typically involves solvent extraction of the herbicide from the sample matrix, followed by a cleanup procedure to remove interfering substances. scispace.com After derivatization, the sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which acts as a highly specific detector, providing mass-to-charge ratio information that confirms the analyte's identity and allows for accurate quantification. nih.govresearchgate.net

GC-MS provides excellent specificity and is often used as a confirmatory method for results obtained by other techniques like HPLC or immunoassays. eurofins-technologies.comgoldstandarddiagnostics.us The combination of chromatographic retention time and a unique mass spectrum provides a high degree of confidence in the identification of the target compound. scispec.co.th

Table 3: Performance of GC-MS Methods for Herbicide Analysis

| Analyte/Derivative | Matrix | Methodology | Limit of Quantification (LOQ) | Recovery Rate (%) | Source |

|---|---|---|---|---|---|

| Phenoxy Acid Herbicides (methylated) | Soil, Water, Lawn Clippings | Splitless injection, MS/MS detection | Quantitative | Not specified | scispec.co.th |

| 1,3-dichloro-2-propanol | River Water | Ethyl acetate extraction | 0.1 µg/L | 105 ± 3% | nih.gov |

| MCPD and Glycidyl Esters | Food Emulsifiers | Acid transesterification, PTV injection | Not specified | Not specified | nih.gov |

| 2,4-DCA (Dichlorprop related) | Water | SPE cleanup, GC-MS analysis | 0.10 µg/L | Within guidelines | epa.gov |

Immunochemical Assays for Rapid Screening and Environmental Monitoring

Immunochemical assays, particularly Enzyme-Linked Immunosorbent Assays (ELISA), offer a rapid, sensitive, and cost-effective alternative for screening large numbers of samples for herbicide contamination. eurofins-technologies.comnih.gov These methods are based on the highly specific binding interaction between an antibody and its target antigen.

Principles and Development of Enzyme-Linked Immunosorbent Assays (ELISA)

The most common format for small molecules like herbicides is the direct competitive ELISA. eurofins-technologies.comgoldstandarddiagnostics.us The principle of this assay is based on the competition between the free analyte (e.g., dichlorprop) in the sample and a fixed amount of an enzyme-labeled analyte conjugate for a limited number of specific antibody binding sites, which are typically immobilized on the surface of a microtiter plate. eurofins-technologies.comgoldstandarddiagnostics.us

The assay procedure involves adding the sample, the enzyme conjugate, and the antibody solution to the plate wells. After an incubation period, the plate is washed to remove unbound reagents. A substrate is then added, which reacts with the bound enzyme to produce a measurable color signal. The intensity of the color is inversely proportional to the concentration of the analyte in the sample; a lower analyte concentration results in more enzyme conjugate binding and a stronger color signal, and vice versa. goldstandarddiagnostics.us The concentration in unknown samples is determined by comparing the signal to a standard curve generated with known concentrations of the analyte. eurofins-technologies.com

Characterization of Antibody Specificity and Cross-Reactivity Profiles

A critical aspect of any immunoassay is the specificity of the antibody used. For phenoxy herbicides, achieving high specificity can be challenging due to the structural similarities among different compounds in this class (e.g., 2,4-D, MCPA, dichlorprop, 2,4,5-T). nih.gov Antibodies developed for one compound may exhibit cross-reactivity with structurally related molecules, which is defined as the ability of the antibody to bind to compounds other than the target analyte.

The design of the hapten—the small molecule (herbicide) conjugated to a larger carrier protein to elicit an immune response—is crucial for determining antibody specificity. nih.gov For instance, how the herbicide molecule is linked to the carrier protein can influence which parts of the molecule the resulting antibodies will recognize. nih.gov Studies have shown that polyclonal antibodies raised against 2,4-D can have significant cross-reactivity with its esters and other phenoxyacetic acids. nih.gov However, developing more specific antibodies, such as nanobodies, can significantly reduce this cross-reactivity, leading to more accurate and specific detection of the target compound. nih.gov

Table 4: Cross-Reactivity of a Polyclonal Antibody (pAb) and a Nanobody (NB3-9) Raised Against 2,4-D

| Compound | Cross-Reactivity (CR) with pAb#1518 (%) | Cross-Reactivity (CR) with NB3-9 (%) | Source |

|---|---|---|---|

| 2,4-D | 100 | 100 | nih.gov |

| 2,4-D-methyl ester | 134.4 | <0.1 | nih.gov |

| 2,4-D-butyl ester | 104.9 | <0.1 | nih.gov |

| MCPA | 2.2 | 0.2 | nih.gov |

| Dichlorprop | 0.6 | <0.1 | nih.gov |

| Fenoprop | <0.1 | <0.1 | nih.gov |

| 2,4,5-T | 156.6 | 0.2 | nih.gov |

In Situ and Real-Time Environmental Monitoring Technologies

The rapid and on-site detection of pesticide residues is crucial for timely environmental assessment and management. For compounds like Nonyl 2-(2,4-dichlorophenoxy)propionate, which readily hydrolyzes to its parent acid, 2-(2,4-dichlorophenoxy)propionic acid (Dichlorprop), in the environment, technologies that can provide real-time data are of significant interest. nih.gov These in situ methods offer a faster alternative to traditional laboratory-based analysis, which involves time-consuming sample collection and transportation. nih.gov

Development of Voltammetric Sensors Utilizing Advanced Electrode Materials (e.g., Boron-Doped Diamond Electrodes)

Voltammetric sensors represent a promising approach for the in situ detection of electrochemically active pollutants like phenoxyacetic herbicides. rsc.org The development of these sensors has been significantly advanced by the use of novel electrode materials, with boron-doped diamond electrodes (BDDE) showing particular promise. researchgate.netmdpi.com BDDEs offer several advantageous properties, including a wide working potential window, low background currents, superior chemical inertness, mechanical stability, and a high resistance to fouling, where molecules adsorb to the electrode surface and impede performance. mdpi.comnih.gov

Research has demonstrated the successful development of a voltammetric method for the in situ detection of the structurally similar herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) using a BDDE. rsc.orgresearchgate.net This method employs square wave voltammetry (SWV), a sensitive electrochemical technique, to quantify the analyte. rsc.orgresearchgate.net The sensor system was optimized for parameters such as supporting electrolyte and pH to achieve maximum sensitivity. rsc.orgresearchgate.net The BDDE's resistance to fouling makes it particularly suitable for analysis in complex environmental matrices like river water. mdpi.com The development of such sensors, often fabricated using techniques like 3D printing for the electrochemical cell, allows for compact and lightweight designs ideal for field deployment. rsc.orgresearchgate.net

Table 1: Performance Characteristics of a BDDE-based Voltammetric Sensor for 2,4-D Detection This interactive table summarizes key performance metrics from a study on a voltammetric sensor for 2,4-D, a compound structurally related to Dichlorprop.

| Parameter | Value | Supporting Electrolyte/Conditions | Source |

| Analytical Technique | Square Wave Voltammetry (SWV) | - | rsc.orgresearchgate.net |

| Electrode Material | Boron-Doped Diamond (BDD) | - | rsc.orgresearchgate.net |

| Linear Range | 100 to 911 nmol L⁻¹ | 0.5 mol L⁻¹ Na₂SO₄ (pH = 2.0) | rsc.orgresearchgate.net |

| Limit of Detection (LOD) | 34 nmol L⁻¹ | 0.5 mol L⁻¹ Na₂SO₄ (pH = 2.0) | rsc.orgresearchgate.net |

Integration of Analytical Sensors with Unmanned Aerial Vehicle (UAV) Platforms for Remote Environmental Sampling

To enhance the spatial and temporal coverage of environmental monitoring, analytical sensors are increasingly being integrated with mobile platforms, particularly unmanned aerial vehicles (UAVs). conicet.gov.arcopernicus.org UAVs can access remote or hazardous locations quickly and safely, making them ideal for environmental sampling. rsc.org This integration transforms stationary point sensors into mobile monitoring systems capable of mapping pollutant distribution over large areas. copernicus.org

A notable advancement is the development of a UAV platform specifically adapted for in situ electrochemical analysis of water samples. rsc.orgresearchgate.net In one study, a UAV was equipped with a micropump, a miniature solenoid valve, and an open-source microcontroller to collect water samples while in flight. rsc.orgresearchgate.net The collected sample is then directly analyzed by the on-board voltammetric sensor, such as the BDDE system described previously. rsc.orgresearchgate.net This marks a significant step forward, enabling real-time screening for environmental contaminants like 2,4-D in water bodies without the need for manual sample collection. rsc.orgresearchgate.net The data collected can be used to generate real-time contamination maps, providing a powerful tool for environmental and sanitary control agencies. rsc.org The results from such in situ analyses have shown no statistical difference when compared with traditional laboratory methods like gas chromatography-mass spectrometry (GC-MS), validating the accuracy and reliability of the UAV-integrated sensor platform. rsc.org

Method Validation, Interlaboratory Comparison, and Quality Assurance in Residue Analysis

To ensure that data on environmental residues of compounds like Dichlorprop are reliable and comparable, analytical methods must undergo rigorous validation and be subject to quality assurance protocols. nih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov This is a fundamental requirement for any laboratory generating data for regulatory or research purposes.

Key performance characteristics evaluated during method validation include selectivity, trueness (accuracy), precision, linearity, and the limits of detection (LOD) and quantification (LOQ). nih.gov

Selectivity ensures that the method can distinguish the target analyte from other components in the sample matrix.

Trueness is assessed by recovery experiments, where a known amount of the analyte is added to a blank sample (spiking) and the percentage recovered is measured. deswater.com

Precision refers to the closeness of agreement between a series of measurements and is typically expressed as the relative standard deviation (RSD). deswater.com

Linearity establishes the concentration range over which the analytical response is directly proportional to the analyte concentration. deswater.com

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. deswater.com

For phenoxy acid herbicides, analytical procedures often involve extraction from the sample matrix (e.g., soil or water), a clean-up step using techniques like solid-phase extraction (SPE), and sometimes a derivatization step (e.g., methylation) to make the analyte suitable for analysis by gas chromatography (GC). epa.gov High-performance liquid chromatography (HPLC) is also a common technique that may not require derivatization. deswater.com

Quality assurance (QA) encompasses all the planned and systematic activities implemented within a quality system to provide confidence that a product or service will fulfill requirements for quality. In residue analysis, this includes adherence to validated methods, regular calibration of instruments, use of certified reference materials, and participation in interlaboratory comparisons. nih.govepa.gov

Table 2: Example of Method Validation Parameters for the Analysis of 2,4-D in Water Samples by HPLC This interactive table presents typical validation data for an analytical method used to quantify a related phenoxy acid herbicide, demonstrating the key metrics assessed.

| Validation Parameter | Result | Notes | Source |

| Linearity Range | 0.01–50 µg/L | Correlation coefficient (R²) = 0.9999 | deswater.com |

| Limit of Detection (LOD) | 0.004 µg/L | Based on a signal-to-noise ratio of 3 | deswater.com |

| Limit of Quantification (LOQ) | 0.01 µg/L | Based on a signal-to-noise ratio of 10 | deswater.com |

| Accuracy (Recovery) | 98.2%–104% | Tested at three spike levels (0.1, 2, and 30 µg/L) | deswater.com |

| Precision (RSD) | 0.19%–6.72% | Repeatability at three concentration levels | deswater.com |

Ecological Impact Assessment and Environmental Management Research of 2 2,4 Dichlorophenoxy Propionate

Spatial and Temporal Distribution Patterns of 2-(2,4-Dichlorophenoxy)propionate Residues in Ecosystems (e.g., soil, water, air)

Once released into the environment, 2-(2,4-Dichlorophenoxy)propionate is subject to various transport and transformation processes that dictate its distribution across ecosystems. The ester form is relatively short-lived, hydrolyzing to the more persistent and mobile acid form, 2,4-DP, which is the primary residue of concern detected in environmental monitoring.

The distribution of these residues is highly variable, influenced by application methods, climatic conditions, and local geography. researchgate.net In agricultural regions, the highest concentrations are typically found in the soil and surface water adjacent to treated fields. nih.gov Studies mapping the spatial distribution of the related herbicide 2,4-D have found that residue concentrations in soil can be heterogeneous, with some areas showing significantly higher levels due to factors like topography and soil properties. researchgate.net

Soil: In soil, 2,4-DP exhibits moderate persistence. Its mobility is influenced by soil type and organic carbon content, with lower adsorption observed in sandy soils, creating a potential for leaching into groundwater. cdc.gov The degradation half-life in aerobic soil has been reported to be approximately 6.2 days, though this can vary. cdc.gov

Water: Surface water contamination can occur through spray drift during application and runoff from treated agricultural lands. nih.govcdc.gov The compound has been frequently detected in rivers and streams in areas of high usage. epa.govresearchgate.net While photolysis in sunlit surface waters can contribute to its degradation, the compound is more persistent under anaerobic conditions, with a reported half-life ranging from 41 to 333 days. cdc.gov

Air: Atmospheric presence can result from volatilization after application and from spray drift. beyondpesticides.org Vapor-phase 2,4-DP can be degraded by photochemical reactions, while residues adsorbed to particulate matter can be removed through wet and dry deposition, leading to contamination of areas distant from the application site. cdc.gov Detectable atmospheric levels are most common in agricultural areas during application seasons. cdc.govbeyondpesticides.org

Table 1: Reported Residue Levels of 2,4-D/2,4-DP in Environmental Media

| Environmental Medium | Compound | Concentration Range | Location/Context | Source |

|---|---|---|---|---|

| Soil | 2,4-D | 0 to 609 μg/kg | Agricultural soil in Brazil, post-application | researchgate.net |

| Soil | 2,4-D | <10 µg/kg to <0.652 mg/kg | General findings in various studies | researchgate.net |

| Surface Water | 2,4-D | Frequently Detected | Rivers and streams (U.S. Geological Survey monitoring) | epa.govresearchgate.net |

| Air | 2,4-D | Detectable Levels | Agricultural areas post-application | cdc.gov |

**6.2. Innovative Strategies for Environmental Remediation and Mitigation of Contamination

Addressing contamination by 2-(2,4-Dichlorophenoxy)propionate and related compounds requires effective remediation technologies. Research has focused on both biological and chemical methods to degrade these persistent herbicides into less harmful substances.

Bioremediation is an environmentally sound and cost-effective approach that utilizes the metabolic capabilities of microorganisms to degrade contaminants. nih.gov For phenoxy herbicides, this process is primarily driven by enzymes produced by soil bacteria and fungi. nih.gov While single microbial strains can break down these compounds, microbial consortia—communities of multiple microbial species—often exhibit higher efficiency and stability. mdpi.comfrontiersin.org The synergistic interactions within a consortium allow for the complete degradation of complex compounds, as different species perform different steps in the metabolic pathway, preventing the accumulation of toxic intermediates. mdpi.comnih.gov

Research has identified several bacterial genera, including Delftia, Sphingomonas, Pseudomonas, and Cupriavidus, that are capable of degrading phenoxy herbicides. nih.govconicet.gov.ar These microorganisms can be isolated from contaminated sites and enriched to create specialized consortia for use in bioremediation applications. nih.govnih.gov For instance, a consortium containing Streptomyces sp. and Bacillus licheniformis was constructed that could remove 88.3% of a related pesticide within 72 hours. frontiersin.org The effectiveness of these consortia lies in their ability to work synergistically, where one species may break down the parent compound into intermediates that another species can then utilize, leading to more complete mineralization. mdpi.comfrontiersin.org

Table 2: Examples of Microbial Consortia in Herbicide Degradation

| Microbial Genera in Consortium | Target Compound | Degradation Efficiency | Timeframe | Source |

|---|---|---|---|---|

| Methyloversatilis, Starkeya, Pseudoxanthomonas | Chlorimuron-Ethyl | 98.04% of 100 mg/L | 6 days | nih.gov |

| Streptomyces sp., Bacillus licheniformis | β-cypermethrin | 88.3% | 72 hours | frontiersin.org |

| Delftia sp. (single strain) | 2,4-D and MCPA (100 mg/L each) | 99.8% - 99.9% | 56 hours | conicet.gov.ar |

| Hyphomicrobium sp. | Perfluorooctane sulfonate (PFOS) | 56.7% reduction | 20 days | nih.gov |

Advanced Oxidation Processes (AOPs) are chemical treatment methods designed to mineralize persistent organic pollutants through the generation of highly reactive hydroxyl radicals (•OH). nih.govresearchgate.net AOPs are effective for treating water contaminated with phenoxy herbicides like 2,4-DP. nih.govnih.gov Various AOPs exist, including ozonation, Fenton processes (Fe²⁺/H₂O₂), and photocatalysis. nih.govmdpi.com

Catalytic ozonation is an enhanced form of AOP that has shown significant promise for degrading 2,4-DP. nih.gov In this process, a catalyst is used to improve the efficiency of ozone in generating hydroxyl radicals. One study demonstrated that using a Fe₃O₄-CoO/Al₂O₃ catalyst significantly enhanced the degradation rate of 2,4-DP compared to ozonation alone. nih.gov The apparent reaction rate constant for the degradation of 2,4-DP was 1.840 × 10⁻³ s⁻¹ with the catalyst, a marked increase from 2.567 × 10⁻⁴ s⁻¹ with ozone alone. nih.gov This enhancement is attributed to both the oxidation of 2,4-DP adsorbed onto the catalyst surface and, more importantly, the increased production of hydroxyl radicals. nih.gov

Table 3: Comparison of AOPs for Phenoxy Herbicide Degradation

| AOP Method | Target Compound | Efficiency | Conditions/Time | Source |

|---|---|---|---|---|

| Catalytic Ozonation (O₃/Fe₃O₄-CoO/Al₂O₃) | 2,4-DP | Rate constant: 1.840 × 10⁻³ s⁻¹ | - | nih.gov |

| Ozonation (O₃ alone) | 2,4-DP | Rate constant: 2.567 × 10⁻⁴ s⁻¹ | - | nih.gov |

| Ozonation (O₃/plasma) | 2,4-D | 99.8% degradation | 30 min | nih.govresearchgate.net |

| Photo-Fenton (Fe²⁺/H₂O₂/UV) | 2,4-D | 100% degradation, 98% mineralization | - | nih.gov |

| Electro-Fenton/BDD | 2,4-D | 81-83% mineralization | 120 min | researchgate.net |

Integrated Environmental Risk Assessment Methodologies for Phenoxypropionate Esters

To proactively manage the environmental risks associated with phenoxypropionate esters, integrated assessment methodologies are crucial. These approaches combine computational modeling and ecological principles to predict the environmental fate of these chemicals and their potential effects on non-target organisms. nih.gov

In silico models, particularly Quantitative Structure-Activity Relationships (QSARs), are computational tools used to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. ecetoc.org These models are invaluable for screening new chemicals and filling data gaps when experimental data are unavailable. ecetoc.org For phenoxypropionate esters, QSARs can estimate key parameters that govern environmental behavior, such as the octanol-water partition coefficient (Kow), which influences bioaccumulation, and soil adsorption coefficients (Koc), which affect mobility and leaching potential. ecetoc.org By relating a chemical's structure to its behavior, these models provide a rapid and cost-effective means of assessing environmental risk prior to widespread use. ecetoc.org

Ecological exposure assessment models integrate data on a chemical's use, environmental fate, and transport to estimate the predicted environmental concentrations (PECs) in various media. epa.govifremer.fr These models are a cornerstone of ecological risk assessment, providing the exposure estimates that are compared against ecotoxicological endpoints to determine risk. nih.govblm.gov

These models can range from simple, conservative screening-level tools to complex, higher-tiered systems that incorporate time-activity patterns and specific site conditions. epa.gov They assess how a compound moves through the environment and predict the concentrations to which different organisms (e.g., aquatic invertebrates, fish, terrestrial plants) might be exposed. epa.govifremer.fr By simulating various scenarios, these models help risk managers understand the potential impacts of different application rates and methods, ultimately informing regulatory decisions and promoting safer use practices. ifremer.frblm.gov

Policy-Oriented Research and Regulatory Science for Herbicide Environmental Stewardship

Policy-oriented research and regulatory science are critical for establishing effective environmental stewardship of herbicides. This involves a comprehensive evaluation of a pesticide's environmental fate and toxicological profile to inform regulatory decisions and guide best practices for its use. For the specific chemical compound, Nonyl 2-(2,4-dichlorophenoxy)propionate, there is a notable absence of publicly available, specific policy-oriented research and regulatory data.

The parent compound, dichlorprop (B359615), and its optically active isomer, dichlorprop-P (B76475), are well-documented herbicides. wikipedia.orgherts.ac.ukherts.ac.uk Regulatory bodies in North America, Europe, and Australia have established guidelines for dichlorprop-P and some of its other ester and salt forms. nih.govapvma.gov.au Dichlorprop itself is a chlorophenoxy herbicide used for the control of broadleaf weeds. wikipedia.orgherts.ac.uk It functions as a synthetic auxin, leading to abnormal growth and eventual death of susceptible plants. wikipedia.orgherts.ac.uk

While various esters of dichlorprop, such as the 2-ethylhexyl ester, butoxyethyl ester, and isooctyl ester, have been in commercial use, specific regulatory frameworks and environmental stewardship programs for this compound are not readily identifiable in the public domain. wikipedia.org This suggests that this particular ester may not be in widespread use or may be covered under broader regulatory umbrellas for dichlorprop esters.

The following table summarizes the general regulatory status of the parent compound, dichlorprop-P, in several key regions, highlighting the type of information that would be relevant for this compound, were it available.

Table 1: General Regulatory Status of the Parent Compound, Dichlorprop-P

| Regulatory Body | Jurisdiction | Status of Dichlorprop-P | Applicable Regulations/Directives |

|---|---|---|---|

| U.S. Environmental Protection Agency (EPA) | United States | Registered for use | Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) |

| European Commission | European Union | Approved | Regulation (EC) No 1107/2009 |

| Pest Management Regulatory Agency (PMRA) | Canada | Registered for use | Pest Control Products Act |

Detailed research findings on the environmental fate, ecotoxicity, and potential for bioaccumulation are essential for developing robust environmental stewardship programs. For this compound, specific data on these parameters are not available in the reviewed literature. Research on other dichlorprop esters generally focuses on their hydrolysis to the parent acid, dichlorprop, which is the herbicidally active and more mobile form in the environment. The environmental behavior of the nonyl ester would be influenced by its specific chemical and physical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient, none of which are readily documented.

In the absence of specific data for this compound, a precautionary approach would necessitate either direct research into its environmental impact or the application of stringent regulatory standards based on data from chemically similar long-chain alcohol esters of dichlorprop. Effective environmental stewardship for any pesticide, including this specific compound, would rely on a foundation of transparent, peer-reviewed scientific research and proactive regulatory oversight.

Q & A

Q. What are the recommended analytical techniques for determining the enantiomeric purity of Nonyl 2-(2,4-dichlorophenoxy)propionate in environmental samples?

To resolve enantiomers, use high-performance liquid chromatography (HPLC) with chiral stationary phases. For example, reverse-phase C18 columns paired with chiral mobile phase additives (e.g., β-cyclodextrin derivatives) can separate (R)- and (S)-enantiomers. Method optimization should include testing mobile phases with varying ratios of acetonitrile/water buffered at pH 3.0–4.0 to enhance resolution. Calibration standards must be prepared using certified reference materials to ensure accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Store the compound in airtight containers at 0–6°C to prevent hydrolysis or oxidation. Avoid contact with oxidizing agents (e.g., peroxides, chlorates) and metals in moist environments, as these may catalyze decomposition. Use fume hoods for weighing and preparation, and conduct regular vapor pressure monitoring due to potential volatility. Personal protective equipment (PPE) should include nitrile gloves, lab coats, and safety goggles .

Q. How can researchers synthesize this compound with high stereochemical purity?

Synthesis typically involves esterification of 2-(2,4-dichlorophenoxy)propionic acid with nonanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). To achieve stereochemical control, use enantiomerically pure starting materials or employ enzymatic resolution post-synthesis. Reaction progress should be monitored via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to confirm ester bond formation .

Advanced Research Questions

Q. How can microbial degradation pathways of this compound be optimized for bioremediation?

Delftia acidovorans strains (e.g., MC1) degrade this compound via (R)-specific α-ketoglutarate-dependent dioxygenases (RdpA). To enhance degradation efficiency:

- Pre-culture microbial consortia in minimal media supplemented with 2,4-D as a co-substrate to induce enzyme expression.

- Optimize pH (6.5–7.5) and dissolved oxygen levels (>2 mg/L) to maintain aerobic conditions.

- Conduct metagenomic analysis to identify rate-limiting steps in the degradation pathway .

Q. How do post-translational modifications of RdpA enzymes influence the degradation kinetics of this compound?

Oxidative modifications (e.g., cysteine sulfonation) in RdpA increase substrate binding affinity and catalytic turnover. Use site-directed mutagenesis to introduce stabilizing disulfide bonds or enhance active-site accessibility. Kinetic assays (e.g., UV-Vis monitoring of α-ketoglutarate consumption) can quantify activity improvements. Structural insights from X-ray crystallography or cryo-EM are critical for rational enzyme design .

Q. How can researchers address contradictions in reported environmental half-lives of this compound across soil and aquatic systems?

Variations arise from differences in microbial activity, organic matter content, and redox conditions. To resolve discrepancies:

- Conduct microcosm studies comparing aerobic vs. anaerobic degradation rates.

- Use isotope-labeled analogs (e.g., ¹³C or ²H) to track metabolite formation via liquid chromatography-mass spectrometry (LC-MS).

- Apply quantitative structure-activity relationship (QSAR) models to predict persistence under varying pH and temperature regimes .

Q. What experimental designs are recommended for studying the phytotoxic effects of this compound on non-target plant species?

- Use hydroponic systems to expose model plants (e.g., Arabidopsis thaliana) to controlled concentrations (0.1–10 ppm).

- Measure oxidative stress biomarkers (e.g., malondialdehyde for lipid peroxidation) and photosynthetic efficiency via chlorophyll fluorescence.

- Pair with transcriptomic analysis (RNA-Seq) to identify upregulated detoxification genes (e.g., cytochrome P450s) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s adsorption affinity in different soil types?

Adsorption coefficients (Kd) vary with soil organic carbon (SOC) content and clay mineralogy. To reconcile

- Perform batch equilibrium experiments using soils with standardized SOC (1–5%) and pH (5.5–7.0).

- Apply the Freundlich isotherm model to quantify non-linear adsorption behavior.

- Correlate results with X-ray diffraction (XRD) data to assess clay mineral interactions (e.g., montmorillonite vs. kaolinite) .

Q. What methodological pitfalls lead to variability in enantioselective toxicity assessments of this compound?

Common issues include:

- Inadequate chiral separation, leading to cross-contamination of enantiomers.

- Use of non-stereospecific toxicity endpoints (e.g., LC50 instead of enantiomer-specific inhibition of acetylcholinesterase).

- Solutions: Validate analytical methods with chiral standards and employ enantiomer-enriched toxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.